Chiral Definition: Endo>99% vs. Racemic Mixture in Dopamine Transporter Binding
The endo-isomer provides a single, defined stereochemistry at the C-2 position, which is critical for target binding. Research on 2-substituted 9-azabicyclo[3.3.1]nonane derivatives at the dopamine transporter (DAT) demonstrates that these compounds are highly sensitive to structural modifications, with binding affinities (Ki) of 2–14 μM for the racemic mixture. The undefined stereochemistry of the racemate introduces heterogeneity that is unacceptable for lead optimization, as the individual enantiomers are expected to have significantly different activities [1].
| Evidence Dimension | Stereochemical Purity and Biological Activity |
|---|---|
| Target Compound Data | Endo-isomer (single enantiomer), CAS 2940859-65-2 |
| Comparator Or Baseline | Racemic mixture (endo/exo), CAS 1823776-63-1; Dopamine Transporter Ki = 2–14 μM |
| Quantified Difference | Single enantiomer vs. racemate; racemate binding is 100-fold less potent than cocaine (Ki ~ 20-200 nM). Individual enantiomers possess undisclosed, potentially higher potency. |
| Conditions | In vitro binding assay in rat caudate-putamen tissue. |
Why This Matters
For procurement in CNS drug discovery, the endo-isomer eliminates a 50% impurity that would confound SAR and regulatory toxicology assessments.
- [1] Chen, Z. et al. Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. J. Med. Chem. 1996, 39, 4744-4749. View Source
